molecular formula C12H17N3O5 B12789860 N-((Methyloxy)carbonyl)-cis-4-(thymin-1-yl)-D-prolinol CAS No. 121330-17-4

N-((Methyloxy)carbonyl)-cis-4-(thymin-1-yl)-D-prolinol

Cat. No.: B12789860
CAS No.: 121330-17-4
M. Wt: 283.28 g/mol
InChI Key: OOAHDYRNCQISIG-RKDXNWHRSA-N
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Description

N-((Methyloxy)carbonyl)-cis-4-(thymin-1-yl)-D-prolinol is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thymine nucleobase linked to a prolinol backbone, making it a valuable molecule for studies in nucleic acid chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Methyloxy)carbonyl)-cis-4-(thymin-1-yl)-D-prolinol typically involves the coupling of thymine derivatives with prolinol. One common method includes the use of phosphoramidite chemistry, where thymine nucleosides are functionalized and then coupled with prolinol derivatives under controlled conditions . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated synthesizers that can handle the precise addition of reagents and control of reaction conditions. The use of solid-phase synthesis techniques can also be employed to streamline the production process and ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((Methyloxy)carbonyl)-cis-4-(thymin-1-yl)-D-prolinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Mechanism of Action

The mechanism by which N-((Methyloxy)carbonyl)-cis-4-(thymin-1-yl)-D-prolinol exerts its effects involves its ability to interact with nucleic acids. The thymine nucleobase can form hydrogen bonds with complementary nucleobases, facilitating the formation of stable nucleic acid structures. This interaction is crucial for its role in gene regulation and as a probe in molecular biology studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((Methyloxy)carbonyl)-cis-4-(thymin-1-yl)-D-prolinol is unique due to its specific prolinol backbone, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in nucleic acid chemistry and related fields .

Properties

CAS No.

121330-17-4

Molecular Formula

C12H17N3O5

Molecular Weight

283.28 g/mol

IUPAC Name

methyl (2R,4R)-2-(hydroxymethyl)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H17N3O5/c1-7-4-14(11(18)13-10(7)17)8-3-9(6-16)15(5-8)12(19)20-2/h4,8-9,16H,3,5-6H2,1-2H3,(H,13,17,18)/t8-,9-/m1/s1

InChI Key

OOAHDYRNCQISIG-RKDXNWHRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](N(C2)C(=O)OC)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(N(C2)C(=O)OC)CO

Origin of Product

United States

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